

An In-depth Technical Guide to the Molecular Structure of Dipropyl Carbonate

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Compound of Interest

Compound Name: *Dipropyl carbonate*

Cat. No.: *B009098*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of **dipropyl carbonate**. The information is presented to support advanced research and development activities where a thorough understanding of this chemical entity is required.

Molecular Structure and Identification

Dipropyl carbonate, with the IUPAC name **dipropyl carbonate**, is a dialkyl carbonate ester. Its fundamental chemical and physical properties are summarized below.

Identifier	Value
Chemical Formula	C ₇ H ₁₄ O ₃ [1]
Molecular Weight	146.18 g/mol [1]
CAS Number	623-96-1 [1]
SMILES	CCCOC(=O)OCCC [1]
InChI	InChI=1S/C7H14O3/c1-3-5-9-7(8)10-6-4-2/h3-6H2,1-2H3 [1]

Physicochemical Properties

A compilation of key physicochemical data for **dipropyl carbonate** is presented in the following table for easy reference and comparison.

Property	Value
Appearance	Colorless liquid
Boiling Point	167-168 °C
Melting Point	-41 °C
Density	0.944 g/mL at 25 °C
Refractive Index	1.401 at 20 °C

Spectroscopic Data

The structural elucidation of **dipropyl carbonate** is supported by various spectroscopic techniques. The characteristic spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J)	Assignment
~4.05	Triplet	~6.7 Hz	-O-CH ₂ -CH ₂ -CH ₃	
~1.65	Sextet	~7.0 Hz	-O-CH ₂ -CH ₂ -CH ₃	
~0.95	Triplet	~7.4 Hz	-O-CH ₂ -CH ₂ -CH ₃	

¹³ C NMR	Chemical Shift (ppm)	Assignment
~155	C=O	
~68	-O-CH ₂ -	
~22	-CH ₂ -CH ₂ -CH ₃	
~10	-CH ₃	

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1740	Strong	C=O stretch
~1260	Strong	C-O stretch (asymmetric)
2880-2970	Medium-Strong	C-H stretch (alkyl)

Mass Spectrometry

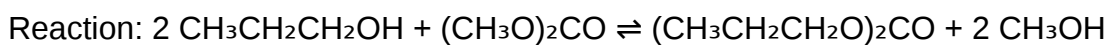
m/z	Relative Intensity	Assignment
146	Moderate	[M] ⁺ (Molecular Ion)
103	Moderate	[M - C ₃ H ₇] ⁺
87	Moderate	[M - OC ₃ H ₇] ⁺
59	Strong	[C ₃ H ₇ O] ⁺
43	Very Strong	[C ₃ H ₇] ⁺

Experimental Protocols

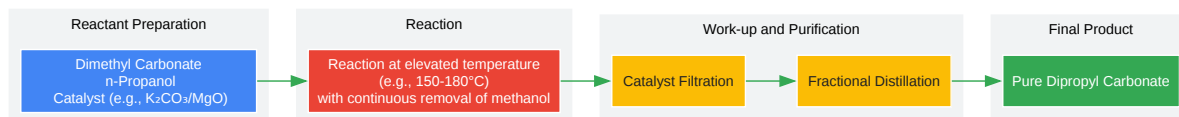
The synthesis of **dipropyl carbonate** can be achieved through several routes. Detailed methodologies for the most common laboratory-scale preparations are provided below.

Synthesis via Transesterification of Dimethyl Carbonate

This is a widely used and environmentally benign method for the preparation of **dipropyl carbonate**.



Experimental Workflow:



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*Transesterification Synthesis Workflow for **Dipropyl Carbonate**.*

Detailed Protocol:

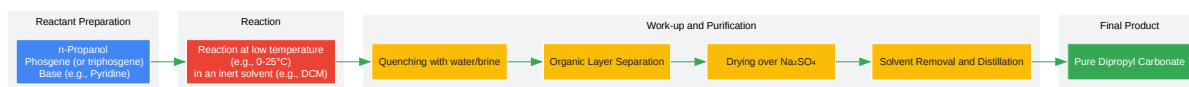
- **Apparatus Setup:** A round-bottom flask equipped with a magnetic stirrer, a heating mantle, a distillation column, and a condenser is assembled.
- **Charging Reactants:** The flask is charged with dimethyl carbonate, a molar excess of n-propanol (e.g., a 1:4 molar ratio of dimethyl carbonate to n-propanol), and a catalytic amount of a solid base catalyst (e.g., 1-5 mol% of potassium carbonate supported on magnesium oxide).
- **Reaction:** The reaction mixture is heated to a temperature sufficient to initiate the transesterification and distill off the methanol byproduct (typically 150-180 °C). The reaction progress can be monitored by observing the amount of methanol collected.
- **Catalyst Removal:** After the reaction is complete (as indicated by the cessation of methanol distillation), the mixture is cooled to room temperature. The solid catalyst is removed by filtration.
- **Purification:** The filtrate is subjected to fractional distillation under reduced pressure to remove excess n-propanol and any side products, yielding pure **dipropyl carbonate**.

Synthesis from n-Propanol and Phosgene

This method, while effective, is less favored due to the high toxicity of phosgene. It is typically performed with stringent safety precautions.



Experimental Workflow:



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*Phosgene-based Synthesis Workflow for **Dipropyl Carbonate**.*

Detailed Protocol:

- **Apparatus Setup:** A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The reaction is carried out under an inert atmosphere.
- **Charging Reactants:** The flask is charged with n-propanol and a suitable base (e.g., pyridine) dissolved in an inert solvent such as dichloromethane (DCM). The solution is cooled in an ice bath.
- **Addition of Phosgene:** A solution of phosgene (or a phosgene equivalent like triphosgene) in the same solvent is added dropwise from the dropping funnel while maintaining the low temperature.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).
- **Work-up:** The reaction is quenched by the slow addition of water. The organic layer is separated, washed with water, dilute acid (to remove the base), and brine.
- **Purification:** The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation.

Chemical Reactivity and Stability

Dipropyl carbonate exhibits reactivity typical of a carbonic acid ester. Key reactions include hydrolysis, transesterification, and thermal decomposition.

Hydrolysis

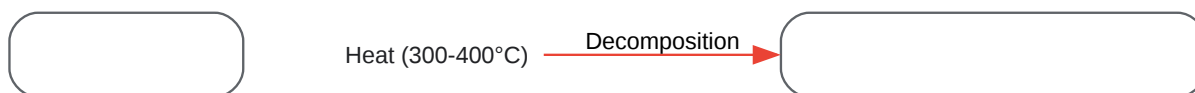
Dipropyl carbonate can undergo hydrolysis under both acidic and basic conditions to yield propanol and carbon dioxide. The reaction is generally slow at neutral pH but is accelerated by the presence of acids or bases.

Reaction: $(\text{CH}_3\text{CH}_2\text{CH}_2\text{O})_2\text{CO} + \text{H}_2\text{O} \rightleftharpoons 2 \text{CH}_3\text{CH}_2\text{CH}_2\text{OH} + \text{CO}_2$

Thermal Decomposition

At elevated temperatures (300-400 °C), **dipropyl carbonate** decomposes to produce propene, propanol, and carbon dioxide.

Decomposition Pathway:



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*Thermal Decomposition of **Dipropyl Carbonate**.*

This decomposition pathway is relevant for applications involving high temperatures and can influence the stability and shelf-life of materials containing **dipropyl carbonate**.

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References

- 1. Dipropyl Carbonate | C7H14O3 | CID 69344 - PubChem [pubchem.ncbi.nlm.nih.gov]
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